![molecular formula C30H25NO6 B14990009 N-(1,3-benzodioxol-5-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide CAS No. 887689-39-6](/img/structure/B14990009.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide
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Overview
Description
7H-Furo3,2-gbenzopyran-6-acetamide, N-(1,3-benzodioxol-5-ylmethyl)-2,5,9-trimethyl-7-oxo-3-phenyl- is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo3,2-gbenzopyran-6-acetamide, N-(1,3-benzodioxol-5-ylmethyl)-2,5,9-trimethyl-7-oxo-3-phenyl- involves several steps, starting from readily available precursorsCommon reagents used in these reactions include acetic anhydride, sodium acetate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7H-Furo3,2-gbenzopyran-6-acetamide, N-(1,3-benzodioxol-5-ylmethyl)-2,5,9-trimethyl-7-oxo-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.
Scientific Research Applications
7H-Furo3,2-gbenzopyran-6-acetamide, N-(1,3-benzodioxol-5-ylmethyl)-2,5,9-trimethyl-7-oxo-3-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-Furo3,2-gbenzopyran-6-acetamide, N-(1,3-benzodioxol-5-ylmethyl)-2,5,9-trimethyl-7-oxo-3-phenyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furobenzopyran derivatives and benzodioxole-containing molecules. Examples include:
- 7H-Furo3,2-gbenzopyran-7-one
- 7H-Furo3,2-gbenzopyran-7-one, 4-methoxy-
- 7H-Furo3,2-gbenzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-
Uniqueness
The uniqueness of 7H-Furo3,2-gbenzopyran-6-acetamide, N-(1,3-benzodioxol-5-ylmethyl)-2,5,9-trimethyl-7-oxo-3-phenyl- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article delves into its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a furochromene core through an acetamide functional group. The molecular formula is C24H21NO6, which indicates the presence of multiple functional groups contributing to its biological reactivity.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties . The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth.
Anti-inflammatory Activity
Research indicates that the compound has anti-inflammatory effects , potentially by modulating the activity of pro-inflammatory enzymes and cytokines. It may inhibit pathways involved in inflammation, such as the NF-kB signaling pathway.
Anticancer Activity
The anticancer potential of this compound has garnered attention in various studies. The compound may induce apoptosis in cancer cells and inhibit proliferation by targeting specific molecular pathways involved in tumor growth.
The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.
- Cell Cycle Regulation : By affecting cell cycle checkpoints, it may induce cell death in malignant cells.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Compound A | Contains benzofuran core | Anticancer | Lacks dioxole moiety |
Compound B | Features chromene structure | Anti-inflammatory | Different substituents |
Compound C | Benzodioxole derivative | Antimicrobial | No acetamide group |
This table illustrates how this compound stands out due to its specific combination of functional groups that may enhance its biological activity compared to similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against various strains of bacteria.
- Anti-inflammatory Studies : Animal models showed reduced inflammation markers after treatment with the compound, indicating its potential as an anti-inflammatory agent.
- Anticancer Studies : Cell line studies revealed that the compound inhibited cancer cell proliferation with IC50 values comparable to established chemotherapeutics.
Properties
CAS No. |
887689-39-6 |
---|---|
Molecular Formula |
C30H25NO6 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C30H25NO6/c1-16-21-12-23-27(20-7-5-4-6-8-20)18(3)36-29(23)17(2)28(21)37-30(33)22(16)13-26(32)31-14-19-9-10-24-25(11-19)35-15-34-24/h4-12H,13-15H2,1-3H3,(H,31,32) |
InChI Key |
MFIFBWQKCUPBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)NCC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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